[2,2'-Bipyridin]-3-amine
Overview
Description
[2,2’-Bipyridin]-3-amine is an organic compound that belongs to the class of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is of significant interest due to its versatile applications in various fields, including coordination chemistry, catalysis, and material science.
Mechanism of Action
Target of Action
It’s known that drugs generally work by binding to a receptor . A receptor is a cellular component that the drugs bind to and produce cellular action . The broad types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists .
Mode of Action
In general, the mode of action describes a functional or anatomical change, resulting from the exposure of a living organism to a substance . In comparison, a mechanism of action (MOA) describes such changes at the molecular level .
Biochemical Pathways
It’s known that certain drugs bind to intracellular enzymes and produce action by modulating the catalytic activity of the enzyme . Changes in the enzyme’s activity will bring about a biological action by changes in the substrates or products associated with the enzyme .
Pharmacokinetics
The pharmacokinetics of [2,2’-Bipyridin]-3-amine, which refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
One study has developed a novel ratiometric fluorescence probe based on the 6-amino-2,2’-bipyridine scaffold, which acts as both the chelating agent for zn2+ and the fluorescent moiety . This suggests that [2,2’-Bipyridin]-3-amine may have potential applications in fluorescence imaging and could be used to visualize endogenous labile Zn2+ .
Action Environment
Environmental factors can have a significant impact on the action, efficacy, and stability of a compound . These factors include climate change, pollution, availability of non-renewable goods, and environment-related laws . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridin]-3-amine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where a halogenated pyridine reacts with an amine-substituted pyridine under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: Industrial production of [2,2’-Bipyridin]-3-amine may involve large-scale coupling reactions using similar catalytic processes. The choice of catalyst, solvent, and reaction conditions is optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: [2,2’-Bipyridin]-3-amine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
[2,2’-Bipyridin]-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in the design of artificial metalloenzymes, which are employed in biocatalysis.
Medicine: Research explores its potential in drug design, particularly in the development of metal-based drugs.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,2’-Bipyridine: A closely related compound with similar coordination properties but without the amine group.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but different electronic properties.
Uniqueness: [2,2’-Bipyridin]-3-amine is unique due to the presence of the amine group, which enhances its ability to form hydrogen bonds and participate in additional types of chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-pyridin-2-ylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTIUAVTCSZFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433370 | |
Record name | [2,2'-Bipyridin]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105166-53-8 | |
Record name | [2,2'-Bipyridin]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.